Product packaging for 3-Chloroisoquinoline-4-carbonitrile(Cat. No.:CAS No. 1256463-73-6)

3-Chloroisoquinoline-4-carbonitrile

Cat. No.: B567742
CAS No.: 1256463-73-6
M. Wt: 188.614
InChI Key: RANLOZRLOLZWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isoquinoline (B145761) Scaffolds in Organic Synthesis

The isoquinoline scaffold is a privileged structural motif in organic and medicinal chemistry. nih.govrsc.orgresearchgate.netacs.org This nitrogen-containing heterocyclic system is a core component of numerous natural products, particularly alkaloids, and a vast array of synthetic molecules with significant biological activities. nih.govresearchgate.netrsc.org Consequently, the development of efficient synthetic methods for constructing and functionalizing the isoquinoline framework remains a vibrant and important area of research. nih.govresearchgate.net The versatility of the isoquinoline core allows for the introduction of diverse substituents at various positions, leading to a wide range of molecular frameworks. rsc.org These frameworks serve as crucial intermediates and building blocks in the total synthesis of complex natural products and in the creation of novel compounds for drug discovery. researchgate.netacs.org

The isoquinoline nucleus is associated with a broad spectrum of pharmacological properties, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. nih.govresearchgate.netresearchgate.net This has spurred continuous efforts to explore new synthetic routes beyond traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions, with a focus on transition-metal catalysis, organocatalysis, and other modern synthetic strategies. nih.govacs.org The ability to functionalize the isoquinoline scaffold in various ways makes it an invaluable tool for chemists aiming to create molecules with specific biological targets and therapeutic applications. rsc.orgresearchgate.net

Overview of Halogenated Heterocycles in Synthetic Chemistry

Halogenated heterocycles are fundamental building blocks in modern organic synthesis due to the unique reactivity conferred by the halogen substituent. mdpi.comnih.gov Halogens, such as chlorine, bromine, and iodine, serve as excellent leaving groups and can direct the regioselectivity of subsequent reactions. mdpi.comiust.ac.ir Their presence on a heterocyclic ring, such as isoquinoline, significantly enhances the molecule's utility as a synthetic intermediate. mdpi.comnih.gov

One of the most powerful applications of halogenated heterocycles is in transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net These reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. This enables the introduction of a wide variety of functional groups and the construction of complex molecular architectures. mdpi.comresearchgate.net The electrophilic nature of the carbon atom attached to the halogen also makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, providing another avenue for derivatization. iust.ac.irresearchgate.net Furthermore, the use of halogen-containing reagents is often considered more environmentally benign compared to heavy metal reagents, aligning with the principles of green chemistry. mdpi.com

Positioning of 3-Chloroisoquinoline-4-carbonitrile in Contemporary Chemical Research

This compound has emerged as a valuable and versatile building block in contemporary chemical research, particularly in the fields of organic synthesis and medicinal chemistry. bldpharm.com Its structure combines the key features of a halogenated heterocycle with a nitrile group, offering multiple points for chemical modification. The chlorine atom at the 3-position and the cyano group at the 4-position of the isoquinoline core provide orthogonal reactivity, allowing for selective transformations. cymitquimica.com

This compound is utilized as a key intermediate for the synthesis of a diverse range of substituted isoquinolines. bldpharm.com The chlorine atom can be readily displaced by various nucleophiles through SₙAr reactions or participate in cross-coupling reactions. iust.ac.irresearchgate.net The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, further expanding its synthetic utility. cymitquimica.com This dual reactivity makes this compound a strategic starting material for creating libraries of compounds for high-throughput screening in drug discovery programs and for the synthesis of complex molecular targets. researchgate.netbldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5ClN2 B567742 3-Chloroisoquinoline-4-carbonitrile CAS No. 1256463-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANLOZRLOLZWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728705
Record name 3-Chloroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256463-73-6
Record name 3-Chloroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties and Molecular Structure of 3 Chloroisoquinoline 4 Carbonitrile

General Properties

3-Chloroisoquinoline-4-carbonitrile is a solid organic compound with the chemical formula C₁₀H₅ClN₂. chemsrc.comepa.gov Its molecular weight is approximately 188.61 g/mol . chemsrc.comepa.gov The compound is classified as a halogenated and nitrilated isoquinoline (B145761) derivative. bldpharm.com

Table 1: General Properties of this compound

PropertyValueReference
CAS Number1256463-73-6 chemsrc.comepa.govepa.gov
Molecular FormulaC₁₀H₅ClN₂ chemsrc.comepa.gov
Molecular Weight188.61 g/mol chemsrc.comepa.gov
Physical StateSolid sigmaaldrich.com
IUPAC NameThis compound keyorganics.net

Spectroscopic Data

Palladium-Catalyzed Reactions

Cyclization and Ring Transformation Reactions

Crystallographic Data

Detailed crystallographic data for this compound, such as its crystal structure, space group, and unit cell dimensions, are not available in the provided search results. X-ray crystallography of related isoquinoline derivatives has been used to determine their precise three-dimensional structures. Such studies on this compound would provide valuable insights into its molecular geometry, bond lengths, and bond angles, which can influence its reactivity and intermolecular interactions.

Chemical Reactivity and Derivatization

Reactivity of the Chlorine Substituent

The chlorine atom at the 3-position of the isoquinoline (B145761) ring is susceptible to nucleophilic aromatic substitution (SₙAr). iust.ac.ir This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system. iust.ac.iruoanbar.edu.iq The chlorine can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse array of 3-substituted isoquinoline derivatives. researchgate.net This reactivity is a cornerstone of its utility as a synthetic building block. The rate of nucleophilic substitution can be influenced by the reaction conditions and the nature of the nucleophile. iust.ac.ir

Reactivity of the Cyano Group

The cyano group at the 4-position of 3-Chloroisoquinoline-4-carbonitrile offers another site for chemical transformation. The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. google.com It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. Furthermore, the cyano group can participate in cycloaddition reactions and can be converted to other functional groups such as tetrazoles, which are valuable bioisosteres in medicinal chemistry. acs.org

Reactions involving the Isoquinoline Ring System

The isoquinoline ring system itself can undergo various chemical reactions. Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene (B151609) ring portion of the molecule, as the pyridine (B92270) ring is deactivated towards electrophilic attack. uoanbar.edu.iq The nitrogen atom of the isoquinoline ring can be N-oxidized to form an N-oxide, which can alter the reactivity of the ring system and enable further functionalization. researchgate.net The isoquinoline ring can also participate in cycloaddition reactions and can be a precursor for the synthesis of more complex fused heterocyclic systems. mdpi.com

Applications in Organic Synthesis

Use as a Building Block for Polycyclic Systems

3-Chloroisoquinoline-4-carbonitrile serves as a valuable starting material for the construction of more complex polycyclic and heterocyclic frameworks. mdpi.com The dual reactivity of the chlorine and cyano groups allows for sequential or one-pot reactions to build fused ring systems. For example, the chlorine can be used as a handle for intramolecular cyclization reactions, while the cyano group can be transformed to participate in ring-forming reactions. This has led to the synthesis of novel benzimidazo[2,1-a]isoquinolines and other architecturally complex molecules with potential biological activity. mdpi.com

Role in the Synthesis of Functionalized Isoquinolines

A primary application of this compound is in the synthesis of a wide variety of functionalized isoquinolines. bldpharm.com The chlorine atom can be readily substituted with different functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the systematic modification of the 3-position. iust.ac.irresearchgate.net Similarly, the cyano group can be converted into various other functionalities. This versatility enables the creation of libraries of isoquinoline (B145761) derivatives for screening in drug discovery and for the development of new materials. bldpharm.com

Role in Medicinal Chemistry

Scaffold for the Design of Bioactive Molecules

The isoquinoline (B145761) scaffold is a well-established privileged structure in medicinal chemistry, and 3-Chloroisoquinoline-4-carbonitrile provides a versatile platform for the design and synthesis of new bioactive molecules. nih.govrsc.orgresearchgate.net The ability to introduce a wide range of substituents at the 3- and 4-positions allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. researchgate.net Isoquinoline derivatives have shown a broad range of pharmacological activities, and this compound serves as a key starting material for exploring new therapeutic agents. nih.govresearchgate.netresearchgate.netlookchem.com

Structure-Activity Relationship (SAR) Studies

This compound is an ideal starting point for structure-activity relationship (SAR) studies. researchgate.net By systematically varying the substituents at the 3-position (by displacing the chlorine) and modifying the 4-cyano group, chemists can investigate how these changes affect the biological activity of the resulting compounds. researchgate.netjst.go.jp This systematic approach is crucial for identifying the key structural features required for potent and selective interaction with a specific biological target, ultimately leading to the development of optimized drug candidates. researchgate.net

Q & A

Basic: What are the common synthetic routes for 3-Chloroisoquinoline-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:
A widely used approach involves cyclization reactions of functionalized precursors. For example, 2-chloroquinoline-3-carbonitrile derivatives can react with guanidine hydrochloride or thiourea under reflux conditions in polar aprotic solvents (e.g., DMF) to form pyrimido[4,5-b]quinoline-4-ones, a structural analogue . Optimization includes:

  • Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may require inert atmospheres to prevent decomposition.
  • Catalysts : Lewis acids like ZnCl₂ can improve yields by facilitating electrophilic substitution at the chloro position.
  • Solvent selection : High-boiling solvents (e.g., toluene or acetonitrile) balance reactivity and stability.
  • Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : The chloro substituent induces deshielding in adjacent protons (e.g., H-2 and H-4 in isoquinoline ring), with coupling constants (J ≈ 8–10 Hz) confirming aromatic substitution patterns .
  • IR Spectroscopy : A sharp CN stretch near 2220–2240 cm⁻¹ confirms the carbonitrile group. C-Cl stretches appear at 550–650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 264.71 for C₁₆H₉ClN₂) and fragmentation patterns (loss of Cl or CN groups) validate molecular weight and structural motifs .
  • X-ray Crystallography : SHELXL refinement (using programs like SHELX-2018) resolves bond lengths and angles, with Cl···π interactions often observed in the crystal lattice .

Advanced: How can computational chemistry methods aid in understanding the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing Cl and CN groups lower LUMO energy, enhancing electrophilicity at the 3-position .
  • Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO) to predict solubility and aggregation behavior.
  • Reactivity Predictions : Transition state modeling (e.g., with QM/MM) can rationalize regioselectivity in nucleophilic substitution reactions, identifying activation barriers for competing pathways .

Advanced: What strategies are recommended for resolving contradictions in crystallographic data during structural elucidation of halogenated isoquinoline derivatives?

Methodological Answer:

  • Data Validation : Use SHELXL’s built-in checks (e.g., Rint, GooF) to identify outliers. For twinned crystals, apply TWIN/BASF commands in SHELXTL .
  • ORTEP-3 Visualization : Graphical interfaces (e.g., ORTEP-III) help detect thermal ellipsoid anomalies, distinguishing static disorder from dynamic motion .
  • Comparative Analysis : Cross-reference bond lengths/angles with analogous structures in the Cambridge Structural Database (CSD). For example, C-Cl bonds in isoquinolines typically range from 1.72–1.75 Å .
  • High-Resolution Data : Collect synchrotron data (λ < 1 Å) to resolve ambiguities in electron density maps, particularly for light atoms near heavy Cl substituents .

Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound derivatives?

Methodological Answer:

  • Detailed Protocols : Follow Beilstein Journal guidelines: document solvent purity, exact molar ratios, and equipment calibration (e.g., temperature probes) .
  • Characterization Archiving : Provide full spectroscopic data (NMR, IR, HRMS) in supplementary materials, including raw files for peer validation .
  • Batch Consistency : Use controlled reagents (e.g., anhydrous ZnCl₂) and avoid hygroscopic intermediates.
  • Negative Controls : Include reactions without catalysts or at reduced temperatures to confirm pathway specificity .

Advanced: How can researchers investigate the regioselectivity of nucleophilic substitution reactions at the 3-chloro position of isoquinoline-4-carbonitrile derivatives?

Methodological Answer:

  • Isotopic Labeling : Synthesize ³⁶Cl-labeled derivatives to track substitution kinetics via radiometric assays or MS isotopic patterns .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., Meisenheimer complexes) under varying pH and solvent dielectric conditions .
  • Competition Experiments : Compare reactivity with positional isomers (e.g., 4-chloroisoquinoline) to isolate electronic vs. steric effects.
  • Computational Mapping : Generate electrostatic potential surfaces (EPS) to visualize charge distribution, identifying nucleophilic attack hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.